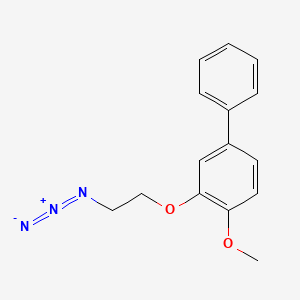

2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene

Description

Properties

CAS No. |

913721-79-6 |

|---|---|

Molecular Formula |

C15H15N3O2 |

Molecular Weight |

269.30 g/mol |

IUPAC Name |

2-(2-azidoethoxy)-1-methoxy-4-phenylbenzene |

InChI |

InChI=1S/C15H15N3O2/c1-19-14-8-7-13(12-5-3-2-4-6-12)11-15(14)20-10-9-17-18-16/h2-8,11H,9-10H2,1H3 |

InChI Key |

GUYPSRHDSFTPAI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)OCCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

General Procedure for Radical Azidooxygenation

This method employs photolytic radical-induced azidooxygenation, which allows for the selective introduction of the azido group into alkenes. The procedure involves several key steps:

Reagents :

- Alkene (1.0 equiv)

- Trimethylsilyl azide (TMSN3) (2.5 equiv)

- TEMPO (1.2 equiv)

- PhI(OAc)2 (1.1 equiv)

-

- Combine the alkene in dichloromethane (DCM) in a nitrogen-filled glass tube.

- Sequentially add TMSN3, TEMPO, and PhI(OAc)2.

- Purge the reaction mixture with nitrogen for 5 minutes.

- Stir the mixture at room temperature while irradiating with visible light (7 W blue LED) for 6–12 hours.

- Quench the reaction with saturated sodium bicarbonate and sodium thiosulfate.

- Extract with DCM and purify using silica gel column chromatography.

This method has been reported to yield the desired compound effectively, typically achieving high purity as confirmed by thin-layer chromatography (TLC) and NMR analysis.

Synthesis via Electrophilic Azidation

Another approach involves electrophilic azidation of a suitable precursor compound, such as a methoxy-substituted phenyl compound:

Reagents :

- Methoxy-substituted phenyl compound

- Sodium azide (NaN3)

- Acetic anhydride or another suitable electrophile

-

- Dissolve the methoxy-substituted phenyl compound in an appropriate solvent.

- Add sodium azide and acetic anhydride to the solution.

- Stir the mixture under reflux conditions for several hours.

- After completion, quench the reaction and extract using organic solvents.

- Purify via column chromatography.

This method is advantageous due to its straightforward execution and relatively mild reaction conditions.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method:

| Method | Yield (%) | Time Required | Safety Considerations | Purification Method |

|---|---|---|---|---|

| Radical Azidooxygenation | High | 6–12 hours | Requires light shield | Silica gel column chromatography |

| Electrophilic Azidation | Moderate to High | Several hours | Standard organic safety protocols | Column chromatography |

Research Findings

Research indicates that the presence of the azido group in compounds like 2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene enhances their utility in click chemistry reactions, which are pivotal in bioconjugation processes and materials science applications. The structural characteristics facilitate further functionalization, making it a valuable precursor in synthetic chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Common Reagents and Conditions

Sodium Azide: Used for azidation reactions.

Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.

Chromium Trioxide: Used for oxidation reactions.

Major Products Formed

Triazoles: Formed through click chemistry.

Amines: Formed through reduction of the azido group.

Carbonyl Compounds: Formed through oxidation of the methoxy group.

Scientific Research Applications

Click Chemistry

The azido group in 2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene facilitates its use in click chemistry. This reaction allows for the rapid and efficient formation of triazole derivatives, which are valuable in drug discovery and development. For instance, the compound can be reacted with terminal alkynes to produce a range of triazole-linked compounds that exhibit biological activity.

| Reaction Type | Reactants | Products | Yield |

|---|---|---|---|

| CuAAC | Azide + Alkyne | Triazole | Variable (typically high) |

Drug Development

Recent studies have highlighted the potential of azido-functionalized compounds in medicinal chemistry. The derivatives of 2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene can be designed to target specific biological pathways, making them candidates for antitumor and antimicrobial agents. For instance, compounds derived from this azide have shown promising activity against various cancer cell lines by disrupting cellular processes associated with proliferation.

Photochemistry

The compound can also serve as a precursor for photochemical reactions. Under light irradiation, it can undergo transformations that lead to functionalized products with potential applications in materials science. The photolytic cleavage of the azido group can generate reactive intermediates that facilitate further chemical modifications.

Case Study 1: Antitumor Activity

A series of studies investigated the antitumor properties of derivatives synthesized from 2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene. These derivatives were tested against human cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations. The mechanism of action was linked to the induction of apoptosis and disruption of mitochondrial function.

Case Study 2: Synthesis of Triazole Derivatives

In a synthetic route involving click chemistry, researchers successfully synthesized a library of triazole derivatives from 2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene. These compounds were evaluated for their antibacterial properties, revealing several candidates with potent activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property makes it useful in various applications, including drug delivery and biomolecule labeling. The azido group acts as a reactive site, allowing the compound to interact with other molecules and form covalent bonds.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs can be categorized based on azide placement, ether chain length, and aromatic substitution patterns. Key examples include:

Key Observations :

Reactivity and Stability

Azide-containing compounds are widely used in click chemistry. Comparative reactivity data inferred from literature:

Analysis :

Key Insights :

- The target compound’s phenyl and methoxy groups may mimic structural motifs in bioactive molecules like etofenprox (), though its azide group suggests a divergent mechanism (e.g., covalent binding vs. non-covalent interactions).

- PROTAC derivatives () demonstrate that azidoethoxy groups are compatible with cellular assays, supporting the target compound’s utility in drug development .

Physical Properties

Analysis :

- The target compound’s lipophilicity may limit aqueous solubility compared to PEGylated analogs () but enhance membrane permeability in biological systems.

Biological Activity

2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene, with the molecular formula , is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 273.30 g/mol

- IUPAC Name : 2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene

- CAS Number : 11994922

Biological Activity Overview

Research indicates that 2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene exhibits various biological activities, including antimicrobial and anticancer properties. The azido group in its structure suggests potential for bioorthogonal reactions, making it a candidate for targeted drug delivery systems.

Antimicrobial Activity

Studies have demonstrated that azido compounds can exhibit significant antimicrobial effects. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways. For instance, azide derivatives have been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been a focal point in recent studies. Azido compounds can be activated under specific conditions to form reactive species that induce cellular stress and apoptosis. Research has shown that 2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene can selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential.

The biological activity of 2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Upon activation, the compound may generate ROS, leading to oxidative stress in target cells.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation and survival, effectively inhibiting their activity.

- Bioorthogonal Chemistry : The azido group allows for click chemistry applications, enabling targeted delivery of therapeutic agents to specific tissues or tumors.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the efficacy of 2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene in various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell types. The study concluded that the compound's unique structure allows for selective targeting of cancer cells while minimizing toxicity to normal cells .

Case Study: Antimicrobial Activity

In another investigation, the antimicrobial properties of several azido compounds were compared, revealing that 2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial membrane integrity, leading to cell lysis .

Q & A

Advanced Research Question

- Light protection : Store solutions in amber vials to prevent UV-induced degradation .

- Antioxidant additives : Include 0.1% BHT or ascorbic acid in buffer systems to scavenge radicals .

- Real-time monitoring : Embed fluorescent probes (e.g., dansyl tags) to track azide integrity via fluorescence quenching .

How can researchers address low yields in multi-step syntheses involving this compound?

Advanced Research Question

- Intermediate trapping : Use silica gel chromatography or recrystallization to isolate and stabilize reactive intermediates .

- Flow chemistry : Implement continuous flow reactors to minimize exposure to degrading conditions (heat, light) .

- Byproduct analysis : Employ GC-MS to identify and eliminate side products (e.g., hydrazoic acid) through optimized workup procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.